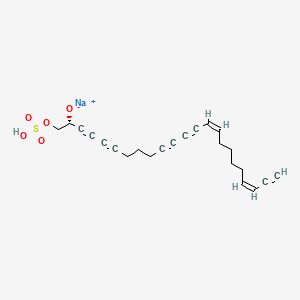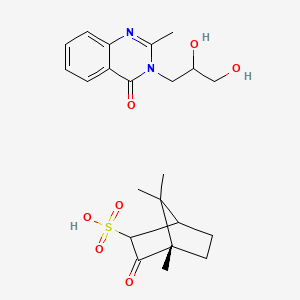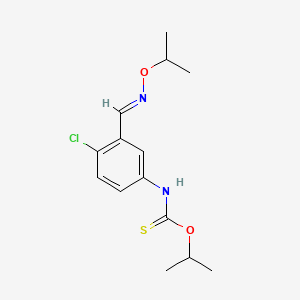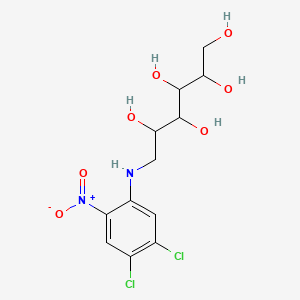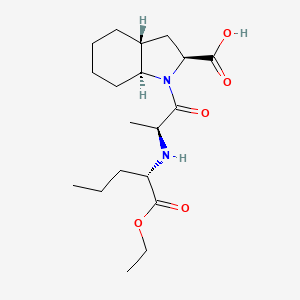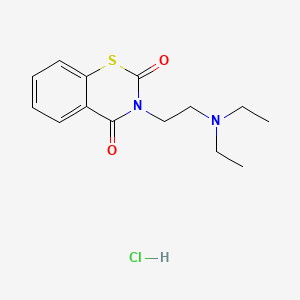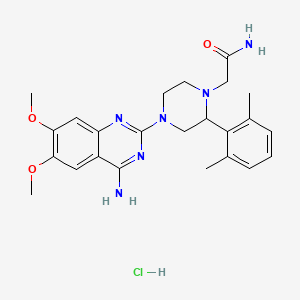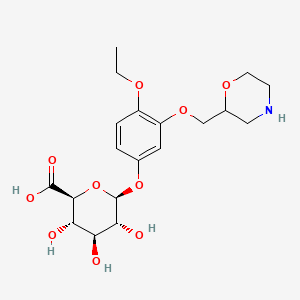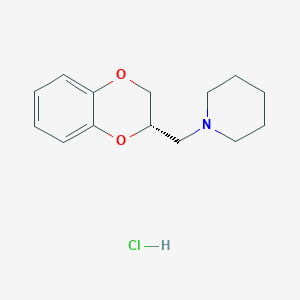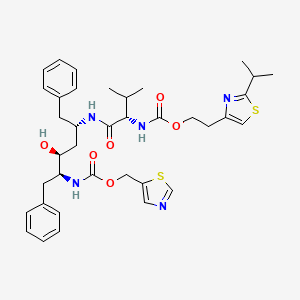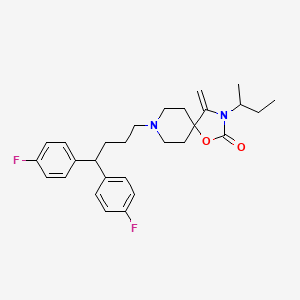
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of fluorinated phenyl groups, a butyl chain, and a spirocyclic diazaspirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diaza compound and an appropriate alkylating agent.
Introduction of the fluorinated phenyl groups: This step involves the use of fluorinated benzene derivatives and a coupling reaction to attach the phenyl groups to the butyl chain.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorinated phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and spirocyclic core are believed to play a key role in its activity, potentially interacting with enzymes or receptors to modulate their function. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
Compared to similar compounds, 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one stands out due to its unique combination of fluorinated phenyl groups and spirocyclic structure
Eigenschaften
CAS-Nummer |
134069-89-9 |
|---|---|
Molekularformel |
C28H34F2N2O2 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-butan-2-yl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C28H34F2N2O2/c1-4-20(2)32-21(3)28(34-27(32)33)15-18-31(19-16-28)17-5-6-26(22-7-11-24(29)12-8-22)23-9-13-25(30)14-10-23/h7-14,20,26H,3-6,15-19H2,1-2H3 |
InChI-Schlüssel |
KJZRYOFACLTRBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


